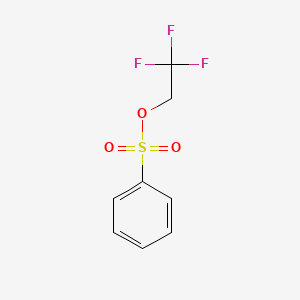
3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one, commonly referred to as 3-t-Butyl-4-chlorophenylmethylene-1-methyl-2-pyrazolin-5-one (3-t-BCPMP), is an organic compound of the pyrazoline class. It is a white, crystalline solid that is insoluble in water and is used in a variety of scientific research applications. 3-t-BCPMP has a wide range of uses in organic synthesis, as a reagent for organic reactions, and in the production of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is not fully understood. It is believed that the compound acts as a Lewis acid, binding to electron-rich molecules such as amines and carboxylic acids. This binding causes a change in the structure of the molecule, which allows for the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one are not fully understood. However, it is believed that the compound may have an effect on the production of certain enzymes and hormones. Additionally, 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one may have an effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is a versatile reagent, as it can be used to synthesize a wide range of organic compounds.
However, there are some limitations to the use of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one in laboratory experiments. It is not soluble in water, which limits its use in aqueous reactions. Additionally, the compound is unstable in the presence of light and oxygen, and must be stored in a dark, airtight container.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done to investigate the use of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one as a catalyst for organic reactions, and to explore its potential uses in the production of dyes, pigments, and other organic compounds. Finally, research could be done to investigate the potential toxicity of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one, as well as its potential environmental effects.
Métodos De Síntesis
3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is synthesized from the reaction of 4-chlorophenylmethanone and 2-methyl-3-butylpyrazoline, with the use of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethyl acetate or ethanol, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a wide range of organic compounds. It is also used in the production of pharmaceuticals, as it can be used to synthesize drugs such as antibiotics and antifungal agents. Additionally, 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is used in the production of dyes, pigments, and other organic compounds.
Propiedades
IUPAC Name |
(4E)-5-tert-butyl-4-[(4-chlorophenyl)methylidene]-2-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-15(2,3)13-12(14(19)18(4)17-13)9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKIUXDJFBLRA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


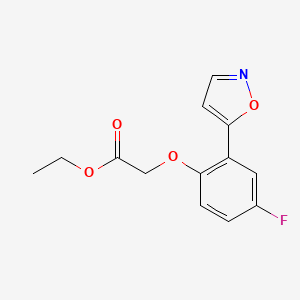

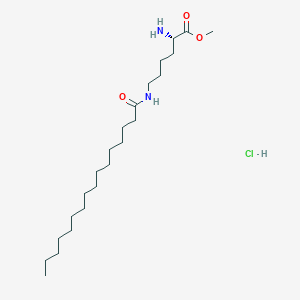

![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6353610.png)


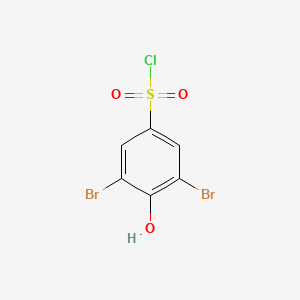
![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
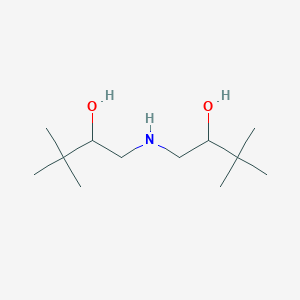
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)
